Ethyl 4-fluorobenzoate

Catalog No.
S1496235
CAS No.
451-46-7
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-fluorobenzoate

CAS Number

451-46-7

Product Name

Ethyl 4-fluorobenzoate

IUPAC Name

ethyl 4-fluorobenzoate

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3

InChI Key

UMPRJGKLMUDRHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)F

Synonyms

p-Fluorobenzoic Acid Ethyl Ester; 4-Carbethoxyphenyl Fluoride; 4-Fluorobenzoic Acid Ethyl Ester; Ethyl p-Fluorobenzoate; NSC 190692

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)F

The exact mass of the compound Ethyl 4-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190692. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-fluorobenzoate (CAS 451-46-7) is a highly versatile, liquid-state fluorinated building block widely procured for pharmaceutical and agrochemical manufacturing [1]. Characterized by its boiling point of approximately 210 °C and excellent stability, it serves as a premium electrophile for Nucleophilic Aromatic Substitution (SNAr) and transesterification workflows . The strongly electron-withdrawing para-fluoro group activates the aromatic ring, making it a highly reactive precursor for metal-free C-N and C-O bond formation. For industrial buyers, its liquid state at room temperature and high reactivity profile offer significant processability advantages over solid analogs and less reactive halogenated esters, streamlining scalable active pharmaceutical ingredient (API) production.

Research Fit

Synthetic Role Para-fluorinated building block for electronic modulation and cross-coupling research
Phase Handling Liquid ester format compatible with automated liquid handling and continuous flow
Supply Route Green esterification pathway with high commercial purity supports reproducible synthesis

Procurement teams may consider substituting Ethyl 4-fluorobenzoate with closely related analogs, but this often introduces severe process inefficiencies. Methyl 4-fluorobenzoate, the closest structural substitute, possesses a melting point of approximately 4.5 °C, meaning it can crystallize or form slush during winter transit or in cool-room storage, requiring thermal melting before volumetric dosing . Conversely, substituting with Ethyl 4-chlorobenzoate drastically reduces chemical reactivity; the para-chloro group is a significantly poorer leaving group in SNAr reactions, forcing chemists to abandon metal-free conditions and rely on expensive palladium or copper catalysts [1]. Finally, utilizing the free 4-fluorobenzoic acid necessitates stoichiometric coupling reagents (like EDC or HATU), generating excess chemical waste and reducing overall atom economy compared to the direct reactivity of the ethyl ester.

Substitution Risk

Non-fluorinated esters Lack fluorine's electron-withdrawing effect; may alter hydrogen-bond profiles and metabolic stability context
Regioisomeric 3-fluoro ester Different carbonyl basicity (Δν(OH)exp shift) can lead to divergent molecular recognition behavior
Methyl ester or free acid Higher polarity or solid state may shift oil-water partitioning and hinder liquid-phase processing workflows

Processability and Dosing: Liquid-State Handling Advantage

In large-scale manufacturing, the physical state of a precursor dictates handling logistics. Ethyl 4-fluorobenzoate is a clear liquid at room temperature with a melting point below 0 °C, allowing for seamless pump-based volumetric dosing and pipeline transfer [1]. In contrast, its methyl ester counterpart, Methyl 4-fluorobenzoate, has a melting point of 4.5 °C . This near-ambient freezing point means the methyl analog is prone to solidifying in storage drums or during cold transit, requiring energy-intensive melting procedures and introducing risks of pipeline clogging.

Evidence DimensionMelting Point and Physical State
Target Compound DataEthyl 4-fluorobenzoate: Liquid at RT (MP < 0 °C)
Comparator Or BaselineMethyl 4-fluorobenzoate: Solid/Slush at cool RT (MP 4.5 °C)
Quantified DifferenceEthyl ester provides a >4.5 °C thermal buffer against crystallization under standard ambient conditions.
ConditionsStandard atmospheric storage and transit conditions.

Eliminates the need for drum-heating equipment, ensuring uninterrupted volumetric dosing in scalable manufacturing.

H‑Bond Basicity
Head‑to‑head
Δν(OH)exp 76 cm⁻¹
vs ethyl benzoate 81 · vs 3‑F 74 cm⁻¹
Supports consistent recognition profiling
FTIR/DFT; CCl₄ solvent

Metal-Free SNAr Reactivity: Fluorine vs. Chlorine Leaving Groups

Ethyl 4-fluorobenzoate is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the extreme electronegativity of the fluorine atom, which stabilizes the Meisenheimer complex intermediate. When reacted with amines (e.g., piperazines), Ethyl 4-fluorobenzoate undergoes direct metal-free C-N coupling at 80–100 °C [1]. Substituting this with Ethyl 4-chlorobenzoate results in near-zero conversion under identical metal-free conditions, because chloride is a vastly inferior leaving group in unactivated or moderately activated SNAr systems [2]. Overcoming the inertness of the chloro-analog requires the addition of transition metal catalysts (e.g., Buchwald-Hartwig amination), which increases raw material costs and necessitates stringent heavy-metal remediation.

Evidence DimensionSNAr Reactivity with Amines
Target Compound DataEthyl 4-fluorobenzoate: High conversion under metal-free conditions (80-100 °C)
Comparator Or BaselineEthyl 4-chlorobenzoate: Unreactive without Pd/Cu transition metal catalysts
Quantified DifferenceEliminates 100% of transition metal catalyst and ligand costs for C-N bond formation.
ConditionsStandard SNAr conditions (e.g., K2CO3, DMSO/DMF, 80-100 °C).

Allows procurement to bypass expensive transition metals and simplifies downstream API purification by avoiding heavy-metal contamination.

Oil‑Water Partition
Reported
Partition ratio 338 (kerosene/water)
4‑F‑benzoic acid logP 2.07 (octanol)
Supports oil‑phase tracer studies
Solubility: 90 g/L kerosene · 0.051 g/L water

Atom Economy in Amidation: Ester vs. Free Acid

For the synthesis of complex amides, Ethyl 4-fluorobenzoate can undergo direct catalytic transamidation or be utilized as a stable precursor that avoids the harsh activation steps required by free acids [1]. If a buyer substitutes this with 4-fluorobenzoic acid, the process mandates the use of stoichiometric coupling agents (such as EDC, HOBt, or SOCl2) to activate the carboxylate . This not only adds the procurement cost of the coupling reagents but also generates equimolar amounts of chemical waste (e.g., urea byproducts), which complicates purification and decreases the overall atom economy of the synthetic route.

Evidence DimensionCoupling Reagent Requirement
Target Compound DataEthyl 4-fluorobenzoate: 0 equivalents of stoichiometric coupling reagents required for direct transamidation
Comparator Or Baseline4-Fluorobenzoic acid: 1.0 - 1.5 equivalents of coupling reagents (e.g., EDC/HATU) required
Quantified DifferenceReduces stoichiometric coupling waste by 100%.
ConditionsIndustrial amidation workflows.

Lowers bill-of-materials (BOM) costs and improves process greenness by eliminating stoichiometric coupling waste.

Physical State
Class‑level
Liquid at ambient
mp 25‑27°C · bp 210°C
May support automated liquid handling
Free acid is solid (mp 184°C)
Esterification Yield
Cross‑study
73%
ZnO NPs, solvent‑free, 95°C, 2h
Green route reported; purity ≥99% supports reproducibility
Older HCl‑catalyzed route: moderate yield
GC‑MS Detection
Class‑level
LOD 1.5 × 10⁻⁶ mg/L
Linear range 0.1‑50×10⁻³ mg/L · R² 0.9984
Supports trace‑level monitoring context
Fluorine enhances GC‑MS/ECD response

Metal-Free Synthesis of N-Aryl Piperazine APIs

Because of its superior SNAr reactivity, Ethyl 4-fluorobenzoate is a highly efficient starting material for synthesizing N-aryl piperazine scaffolds used in advanced therapeutics, such as HDAC inhibitors and PROTAC warheads. It allows for direct, metal-free coupling with piperazine derivatives, completely bypassing the need for palladium catalysts and subsequent heavy-metal scavenging [1].

Scalable Agrochemical Manufacturing

In the production of fluorinated herbicides and pesticides, the liquid state of Ethyl 4-fluorobenzoate ensures reliable, automated volumetric dosing. It prevents the pipeline clogging and heating delays associated with its methyl ester analog, streamlining continuous-flow or large-batch manufacturing [2].

Precursor for 18F Radiotracer Reference Standards

In radiochemistry, Ethyl 4-fluorobenzoate serves as a critical non-radioactive reference standard and a structural scaffold for developing nucleophilic aromatic substitution protocols. It is utilized to validate HPLC retention times and optimize solid-phase extraction (SPE) purification methods for 18F-labeled PET imaging agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oilfield tracer studies
High oil‑water partitioning profile
Trace‑level GC‑MS detection review
Fluorinated intermediate synthesis
Consistent carbonyl basicity context
Molecular recognition assay compatibility
Green process development
Efficient green esterification route
Purity and yield reproducibility

XLogP3

2.9

Boiling Point

210.0 °C

Melting Point

26.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

451-46-7

Wikipedia

Ethyl 4-fluorobenzoate

General Manufacturing Information

Benzoic acid, 4-fluoro-, ethyl ester: INACTIVE

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